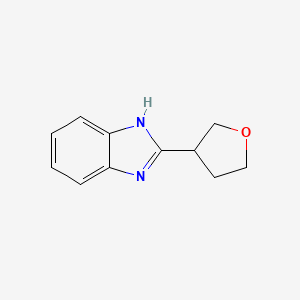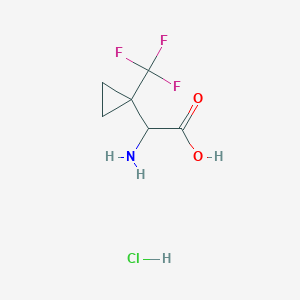
3,5-Dihydroxyadamantane-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
DHAA has been synthesized using different methods. A study describes the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to synthesize alkyl (aryl) ketones. This process is significant for creating ketones with a 3-chloroadamantan-1-yl group, which is challenging to access by other means.Chemical Reactions Analysis
Adamantylation of carboxylic acids esters using 1,3-dehydroadamantane has been highlighted. This reaction is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.25 . It is a powder at room temperature . More specific physical and chemical properties were not found in the available sources.Applications De Recherche Scientifique
Synthesis of Alkyl (Aryl) Ketones
- A study by (Mokhov, Butov, & Saad, 2018) describes the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to synthesize alkyl (aryl) ketones. This process is significant for creating ketones with a 3-chloroadamantan-1-yl group, which is challenging to access by other means.
Adamantylation of Carboxylic Acids Esters
- Another study by (Mokhov, Burmistrov, & Butov, 2016) highlights the adamantylation of carboxylic acids esters using 1,3-dehydroadamantane. This reaction is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.
Development of Medicinal Therapeutics
- Research by (Jasys et al., 2000) explores the synthesis of functionalized adamantanes like 3,5,7-tri-fluoroadamantane-1-carboxylic acid. These compounds are important in medicinal therapeutics due to their structural properties and physicochemical parameters.
Crystallographic Studies
- A study by (Zhao, Khan, & Fronczek, 2011) provides crystallographic insights into compounds like 3,4,5-trihydroxybenzoic acid, enhancing understanding of molecular structures and bonding.
Synthesis of Optically Active Derivatives
- The work of (Aoyama & Hara, 2013) on synthesizing enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate and its derivatives showcases the potential in developing optically active adamantane compounds.
Inhibition of Enzymatic Synthesis
- The research by (Coulter, Lombardini, Sufrin, & Talalay, 1974) investigates carbocyclic and heterocyclic amino acids, including 1-Aminocyclopentane-1-carboxylic acid, as inhibitors of enzymatic synthesis, relevant in pharmacological contexts.
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3,5-dihydroxyadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-8(13)9-1-7-2-10(14,4-9)6-11(15,3-7)5-9/h7,14-15H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVSQIPVYZMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
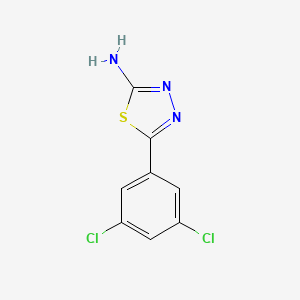
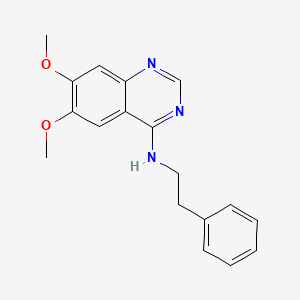
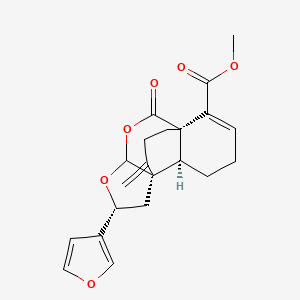
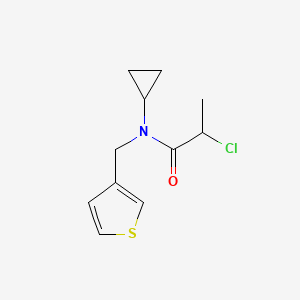
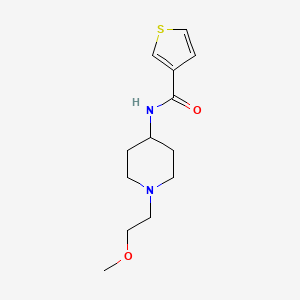
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![Benzo[d]thiazol-2-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2883558.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883562.png)
